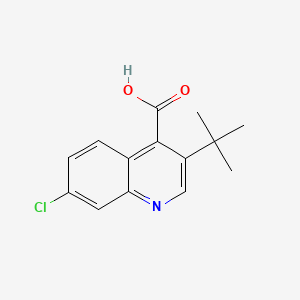
2-(4-Trifluoromethyl-benzyloxy)-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Trifluoromethyl-benzyloxy)-ethanol is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzyloxy moiety, which is further connected to an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Trifluoromethyl-benzyloxy)-ethanol typically involves the reaction of 4-(trifluoromethyl)benzyl bromide with ethylene glycol. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at room temperature. The reaction proceeds via nucleophilic substitution, where the ethylene glycol acts as a nucleophile, displacing the bromide ion from the benzyl bromide to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Trifluoromethyl-benzyloxy)-ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(4-Trifluoromethyl-benzyloxy)acetaldehyde or 2-(4-Trifluoromethyl-benzyloxy)acetic acid.
Reduction: Formation of 2-(4-Trifluoromethyl-benzyloxy)ethane.
Substitution: Formation of various substituted benzyloxy derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Trifluoromethyl-benzyloxy)-ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Trifluoromethyl-benzyloxy)-ethanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethoxy)benzyl bromide
- 4-(Trifluoromethyl)benzylamine
- (Trifluoromethoxy)benzene
Uniqueness
2-(4-Trifluoromethyl-benzyloxy)-ethanol is unique due to the presence of both the trifluoromethyl and benzyloxy groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C10H11F3O2 |
|---|---|
Molecular Weight |
220.19 g/mol |
IUPAC Name |
2-[[4-(trifluoromethyl)phenyl]methoxy]ethanol |
InChI |
InChI=1S/C10H11F3O2/c11-10(12,13)9-3-1-8(2-4-9)7-15-6-5-14/h1-4,14H,5-7H2 |
InChI Key |
YPUMSOBDUFUIAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COCCO)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[3-(Dimethylsulfamoyl)propyl]cyclopropane-1-sulfonyl chloride](/img/structure/B13620730.png)



